molecular formula C14H15N B592465 Dibenzylamine-d10 CAS No. 923282-09-1

Dibenzylamine-d10

Cat. No.: B592465
CAS No.: 923282-09-1
M. Wt: 207.342
InChI Key: BWLUMTFWVZZZND-LHNTUAQVSA-N
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Description

Dibenzylamine-d10, also known as Bisbenzylamine-d10, is a deuterium-labeled version of Dibenzylamine. This compound is primarily used in scientific research as a stable isotope-labeled analytical standard. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of this compound makes it particularly useful for various applications in drug development and pharmacokinetic studies .

Biochemical Analysis

Biochemical Properties

It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that Dibenzylamine-d10 may interact with various enzymes, proteins, and other biomolecules in unique ways due to its deuterium labeling.

Temporal Effects in Laboratory Settings

Deuterium-labeled compounds are often used as tracers for quantitation during the drug development process , suggesting that this compound may have unique stability, degradation, and long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzylamine-d10 is synthesized by incorporating deuterium into the molecular structure of Dibenzylamine. The reaction conditions typically involve a temperature range of 10-100°C and a hydrogen reaction pressure of 1.0-5.0 gauge pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium into the molecular structure. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzylamine-d10 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: Dibenzylamine.

    Substitution: N-Benzylbenzylamine

Scientific Research Applications

Dibenzylamine-d10 is widely used in scientific research for various applications, including:

    Chemistry: Used as a stable isotope-labeled standard for quantitation in analytical chemistry.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes .

Comparison with Similar Compounds

Dibenzylamine-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound stands out due to its stable isotope labeling, making it particularly valuable for precise quantitation and tracing in scientific research.

Properties

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLUMTFWVZZZND-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CNCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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